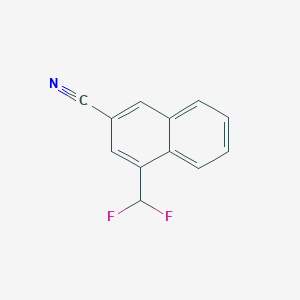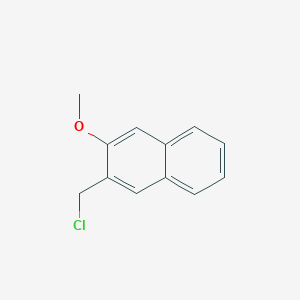
2-(5-Methyl-1,2,4-oxadiazol-3-yl)isonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methyl-1,2,4-oxadiazol-3-yl)isonicotinic acid is a heterocyclic compound with the molecular formula C9H7O3N3. It contains an oxadiazole ring fused with an isonicotinic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)isonicotinic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl carbazate with isonicotinic acid derivatives under oxidative conditions. The reaction is often facilitated by the presence of catalysts such as iodine or other oxidizing agents .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-1,2,4-oxadiazol-3-yl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines .
Scientific Research Applications
2-(5-Methyl-1,2,4-oxadiazol-3-yl)isonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Research is ongoing into its potential as an anti-inflammatory and anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)isonicotinic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A related compound with similar structural features but different functional groups.
Isonicotinic Acid: Shares the isonicotinic acid moiety but lacks the oxadiazole ring.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Combines oxadiazole and furazan rings, offering different chemical properties
Uniqueness
2-(5-Methyl-1,2,4-oxadiazol-3-yl)isonicotinic acid is unique due to its combination of the oxadiazole ring and isonicotinic acid moiety. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
CAS No. |
859155-80-9 |
|---|---|
Molecular Formula |
C9H7N3O3 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
2-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H7N3O3/c1-5-11-8(12-15-5)7-4-6(9(13)14)2-3-10-7/h2-4H,1H3,(H,13,14) |
InChI Key |
SJOURFJMHLKRHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)C2=NC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


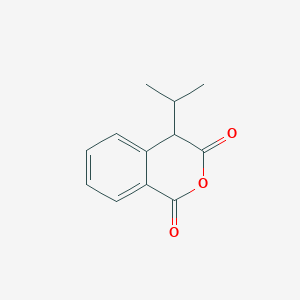
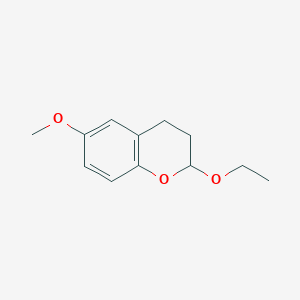
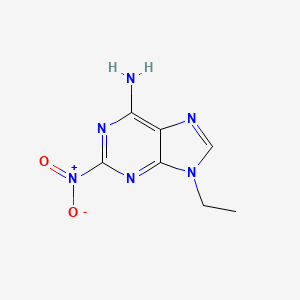

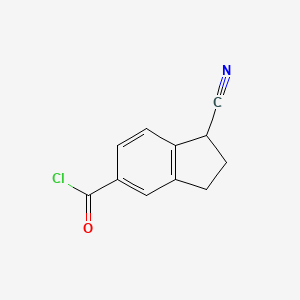
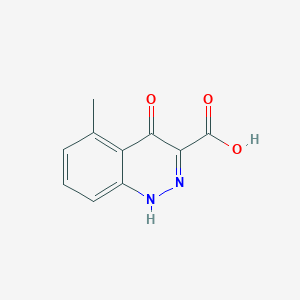
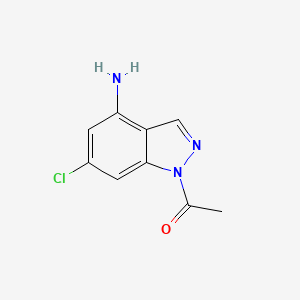


![2-[(4-Fluorophenyl)methyl]azepane](/img/structure/B11894158.png)
